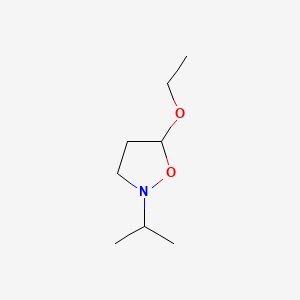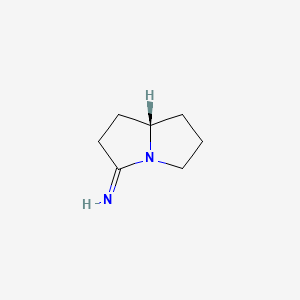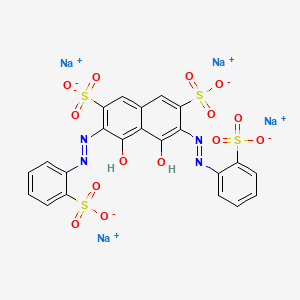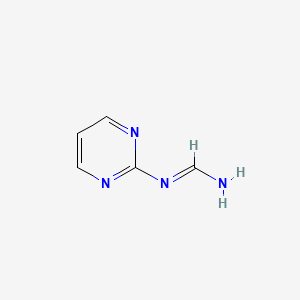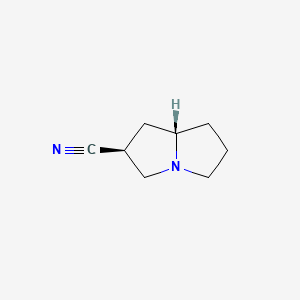
Pentanoic acid, 4,5-diamino-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 4,5-diamino-, ethyl ester, also known as ethyl 4,5-diaminopentanoate, is an organic compound with the molecular formula C7H16N2O2. This compound is a derivative of pentanoic acid, featuring amino groups at the 4th and 5th positions and an ethyl ester functional group. It is utilized in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4,5-diamino-, ethyl ester typically involves the esterification of pentanoic acid derivatives followed by the introduction of amino groups. One common method includes:
Esterification: Pentanoic acid is reacted with ethanol in the presence of an acid catalyst to form ethyl pentanoate.
Amination: The ethyl pentanoate is then subjected to amination reactions using ammonia or amines under controlled conditions to introduce the amino groups at the desired positions.
Industrial Production Methods
Industrial production of pentanoic acid, 4,5-diamino-, ethyl ester may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 4,5-diamino-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
Pentanoic acid, 4,5-diamino-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which pentanoic acid, 4,5-diamino-, ethyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, ethyl ester: Lacks amino groups, used primarily as a flavoring agent.
Pentanoic acid, 4-methyl-, ethyl ester: Contains a methyl group instead of amino groups, used in perfumes and cosmetics.
Uniqueness
Pentanoic acid, 4,5-diamino-, ethyl ester is unique due to the presence of two amino groups, which significantly alter its chemical reactivity and potential applications compared to other pentanoic acid derivatives. This structural feature allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
168016-80-6 |
|---|---|
Formule moléculaire |
C7H16N2O2 |
Poids moléculaire |
160.217 |
Nom IUPAC |
ethyl 4,5-diaminopentanoate |
InChI |
InChI=1S/C7H16N2O2/c1-2-11-7(10)4-3-6(9)5-8/h6H,2-5,8-9H2,1H3 |
Clé InChI |
ZDDJPXOHNDIRDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(CN)N |
Synonymes |
Pentanoic acid, 4,5-diamino-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


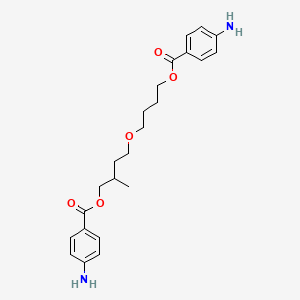
![(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B573563.png)
![1H-Pyrrolo[2,1,5-CD]pyrrolizine](/img/structure/B573564.png)
